2-(3-Amino-4-methoxyphenyl)acetic acid
Description
Properties
IUPAC Name |
2-(3-amino-4-methoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRXANWOMDQZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001295054 | |
| Record name | 3-Amino-4-methoxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63304-81-4 | |
| Record name | 3-Amino-4-methoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63304-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-4-methoxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 3-amino-4-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(3-Nitro-4-methoxyphenyl)acetic acid.
Reduction: Formation of 2-(3-Amino-4-methoxyphenyl)ethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
Anticancer Activity
One of the primary applications of 2-(3-Amino-4-methoxyphenyl)acetic acid is its role in cancer treatment. Research indicates that compounds with similar structures can inhibit the activity of anaplastic lymphoma kinase (ALK), a target in various cancers, including non-small cell lung cancer (NSCLC). A patent highlights that derivatives of this compound can effectively suppress ALK activity, enhancing the efficacy of treatments for cancers characterized by ALK fusion proteins such as EML4-ALK and NPM-ALK .
Neuroprotective Effects
Studies have suggested that certain analogs of this compound may exhibit neuroprotective properties. These compounds could potentially be beneficial in treating neurodegenerative diseases by preventing neuronal apoptosis and promoting cell survival through mechanisms like AMPK activation .
Case Study 1: Inhibition of Tumor Growth
In a study involving xenograft models, compounds related to this compound demonstrated significant tumor growth inhibition. The results indicated that these compounds could induce apoptosis in cancer cells and effectively delay tumor progression .
Case Study 2: Synthesis and Biological Evaluation
A synthesis study evaluated new derivatives based on this compound, showing promising results in terms of cytotoxicity against various cancer cell lines, including U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The synthesized derivatives exhibited higher cytotoxicity than standard chemotherapeutics, indicating their potential as effective anticancer agents .
The biological activities associated with this compound derivatives include:
- Antioxidant Activity : Certain derivatives have shown enhanced antioxidant properties compared to traditional antioxidants like ascorbic acid.
- Cytotoxicity : Significant cytotoxic effects have been observed against multiple cancer cell lines, suggesting their potential for development into therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Biological Activity
2-(3-Amino-4-methoxyphenyl)acetic acid, also known by its chemical structure and CAS number (63304-81-4), has garnered attention in recent research for its potential biological activities. This compound is characterized by its unique phenolic structure, which contributes to various pharmacological effects, including antioxidant, antibacterial, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group and an amino group on the aromatic ring, which are crucial for its biological activity.
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using the DPPH radical scavenging method. It showed a higher antioxidant capacity compared to ascorbic acid, a well-known antioxidant. This suggests that the compound could play a role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Antibacterial Activity
The antibacterial activity of this compound was assessed against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 0.0048 to 0.0195 mg/mL . This highlights its potential as a therapeutic agent in treating bacterial infections.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The compound's mechanism appears to involve the induction of apoptosis in cancer cells, thereby inhibiting tumor growth .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets involved in cellular signaling pathways. Its structural features may allow it to modulate enzyme activities or receptor functions, contributing to its antioxidant and anticancer properties .
Case Studies and Research Findings
- Antioxidant Study : In a study assessing various derivatives of phenolic compounds, this compound exhibited superior DPPH scavenging activity compared to other tested compounds, suggesting its potential application in developing antioxidant therapies .
- Antibacterial Efficacy : A comparative study on several phenolic compounds revealed that this compound had one of the lowest MIC values against E. coli and S. aureus, indicating strong antibacterial activity that could inform future antibiotic development strategies .
- Cytotoxicity Assessment : Research conducted on U-87 and MDA-MB-231 cell lines indicated that treatment with this compound resulted in significant reductions in cell viability, with IC50 values suggesting potent anticancer effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for regioselective bromination or functionalization of 2-(3-Amino-4-methoxyphenyl)acetic acid?
- Methodological Answer : Regioselective bromination can be achieved using bromine in acetic acid under controlled conditions. For example, bromination of 4-methoxyphenylacetic acid in acetic acid at room temperature (30–60 min) yields the 3-bromo derivative with high regioselectivity . Key parameters include stoichiometric control (1:1 molar ratio of substrate to Br₂) and solvent choice (acetic acid enhances electrophilic substitution). Monitoring via TLC or NMR ensures reaction completion. Post-synthesis purification via recrystallization improves yield and purity.
Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry and electronic effects?
- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to identify substituent positions and X-ray crystallography to resolve dihedral angles between the phenyl ring and acetic acid group. For example, X-ray data show the methoxy group is coplanar with the phenyl ring (torsion angle: ~1.2°), while the acetic acid moiety is nearly perpendicular (dihedral angle: ~78°) . Electron-withdrawing substituents (e.g., Br) widen C–C–C angles (e.g., 121.5° for Br vs. 118.2° for OMe), which can be correlated with Hammett σ values .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical data for electronic properties of this compound?
- Methodological Answer : Apply hybrid functionals (e.g., B3LYP) incorporating exact exchange to improve accuracy in predicting ionization potentials and electron affinities . For example, Becke’s 1993 functional achieved <2.4 kcal/mol deviation in atomization energies by integrating gradient corrections and exact exchange . Compare computed Mulliken charges or HOMO-LUMO gaps with experimental UV-Vis or cyclic voltammetry data to validate electron-withdrawing/donating effects of substituents .
Q. What strategies mitigate hydrogen-bonding distortions in crystallographic studies of this compound derivatives?
- Methodological Answer : Hydrogen-bonded dimers (e.g., R₂²(8) motif) dominate crystal packing. To minimize distortion, use low-temperature crystallography (e.g., 100 K) and refine structures with anisotropic displacement parameters. For example, Guzei et al. resolved centrosymmetric dimers with O–H···O distances of ~1.8 Å, confirming strong intermolecular interactions . Solvent choice (e.g., DMSO vs. EtOH) can also alter packing efficiency.
Q. How can sulfonamide or ethenesulfonamide derivatives of this compound be designed for biological activity studies?
- Methodological Answer : Perform sulfonylation using sulfamoyl chloride under basic conditions (e.g., NaHCO₃ in THF). For example, coupling 2-(N-(4-methoxy-3-nitrophenyl)sulfamoyl)acetic acid with aldehydes yields ethenesulfonamides via Knoevenagel condensation (yields: 63–75%) . Post-synthetic reduction (e.g., H₂/Pd-C) converts nitro to amino groups for bioactivity screening. Validate purity via HPLC and HRMS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
